molecular formula C28H24Cl2N2O5 B11084607 ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11084607
M. Wt: 539.4 g/mol
InChI Key: LBVVFVUVNYOBFS-UHFFFAOYSA-N
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Description

ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, dichlorophenyl group, and ethoxycarbonyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenyl and ethoxycarbonyl aniline derivatives. These intermediates are then subjected to cyclization reactions to form the pyrrole ring. The final step involves esterification to introduce the ethyl benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(((2,5-DICHLOROPHENYL)SULFONYL)AMINO)BENZOATE
  • 2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE
  • 2,4-DICHLOROPHENYL N-(4-(ETHOXYCARBONYL)PHENYL)CARBAMATE

Uniqueness

ETHYL 4-{5-(2,4-DICHLOROPHENYL)-3-[4-(ETHOXYCARBONYL)ANILINO]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H24Cl2N2O5

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,4-dichlorophenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C28H24Cl2N2O5/c1-3-36-27(34)17-5-10-20(11-6-17)31-24-16-25(22-14-9-19(29)15-23(22)30)32(26(24)33)21-12-7-18(8-13-21)28(35)37-4-2/h5-16,25,31H,3-4H2,1-2H3

InChI Key

LBVVFVUVNYOBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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